molecular formula C23H19NO3 B14127860 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one

3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one

Cat. No.: B14127860
M. Wt: 357.4 g/mol
InChI Key: IAFUMTKQRCBWLV-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one typically involves the condensation of 2-methoxybenzaldehyde with p-toluidine in the presence of a suitable catalyst. The reaction is followed by cyclization to form the chromen-4-one core. Common catalysts used in this synthesis include acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted chromen-4-one derivatives.

Scientific Research Applications

3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.

    Materials Science: It is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyphenyl)-4H-chromen-4-one: Lacks the p-tolylamino group, which may affect its biological activity and properties.

    7-(p-tolylamino)-4H-chromen-4-one: Lacks the 2-methoxyphenyl group, which may influence its reactivity and applications.

Uniqueness

3-(2-methoxyphenyl)-7-(p-tolylamino)-4H-chromen-4-one is unique due to the presence of both the 2-methoxyphenyl and p-tolylamino groups, which contribute to its distinct chemical and biological properties. This combination of functional groups can enhance its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-7-(4-methylanilino)chromen-4-one

InChI

InChI=1S/C23H19NO3/c1-15-7-9-16(10-8-15)24-17-11-12-19-22(13-17)27-14-20(23(19)25)18-5-3-4-6-21(18)26-2/h3-14,24H,1-2H3

InChI Key

IAFUMTKQRCBWLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC

Origin of Product

United States

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